molecular formula C16H16BrNO3S2 B2427255 6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 301688-62-0

6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B2427255
CAS No.: 301688-62-0
M. Wt: 414.33
InChI Key: LMPMYUYPPMCFOO-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound known for its unique chemical structure and diverse range of applications. This compound features a thiazolidinone ring, which is often associated with various biological activities.

Properties

IUPAC Name

6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3S2/c17-12-6-4-5-11(9-12)10-13-15(21)18(16(22)23-13)8-3-1-2-7-14(19)20/h4-6,9-10H,1-3,7-8H2,(H,19,20)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPMYUYPPMCFOO-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-[(3-Bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Reagents :

  • 1,3-Thiazolidine-2,4-dione (1.0 equiv)
  • 3-Bromobenzaldehyde (1.2 equiv)
  • Piperidine (catalytic)
  • Acetic acid (solvent)

Procedure :

  • Combine 1,3-thiazolidine-2,4-dione (10.0 g, 85.3 mmol) and 3-bromobenzaldehyde (17.2 g, 102.4 mmol) in glacial acetic acid (150 mL).
  • Add piperidine (0.5 mL) and reflux at 120°C for 6 hours under nitrogen.
  • Cool the reaction mixture to 25°C and pour into ice-water (300 mL).
  • Filter the precipitate and recrystallize from ethanol/water (3:1) to yield yellow crystals (Yield: 82%; m.p. 182–184°C).

Mechanistic Insight :
The Knoevenagel condensation proceeds via deprotonation of the thiazolidinone’s active methylene group by piperidine, followed by nucleophilic attack on the aldehyde. The exocyclic double bond adopts the Z-configuration due to steric constraints imposed by the thiazolidinone ring.

Alkylation with 6-Bromohexanoic Acid

Reagents :

  • 5-[(3-Bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione (1.0 equiv)
  • 6-Bromohexanoic acid (1.5 equiv)
  • Anhydrous potassium carbonate (2.0 equiv)
  • Dimethylformamide (DMF, solvent)

Procedure :

  • Suspend 5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione (5.0 g, 16.4 mmol) and anhydrous K₂CO₃ (4.5 g, 32.8 mmol) in DMF (50 mL).
  • Add 6-bromohexanoic acid (3.8 g, 19.7 mmol) dropwise at 0°C.
  • Warm to 80°C and stir for 12 hours under nitrogen.
  • Quench with 1M HCl (100 mL) and extract with ethyl acetate (3 × 50 mL).
  • Concentrate the organic layer and purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to isolate the product as a pale-yellow solid (Yield: 68%; m.p. 158–160°C).

Optimization Notes :

  • Solvent Selection : DMF enhances nucleophilicity of the thiazolidinone nitrogen, while polar aprotic solvents like acetonitrile reduce side reactions.
  • Base : Potassium carbonate outperforms triethylamine in minimizing ester hydrolysis.

Hydrolysis of the Ester Intermediate

Reagents :

  • Methyl 6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate (1.0 equiv)
  • Lithium hydroxide (3.0 equiv)
  • Tetrahydrofuran/water (3:1, solvent)

Procedure :

  • Dissolve the ester intermediate (4.0 g, 8.8 mmol) in THF/water (60 mL).
  • Add LiOH (1.1 g, 26.4 mmol) and stir at 25°C for 4 hours.
  • Acidify with 1M HCl to pH 2–3 and extract with dichloromethane (3 × 30 mL).
  • Dry over Na₂SO₄ and evaporate to obtain the title compound as a white powder (Yield: 91%; m.p. 195–197°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.1 (s, 1H, COOH), 7.78 (s, 1H, CH=), 7.56–7.42 (m, 4H, Ar-H), 3.45 (t, J = 7.2 Hz, 2H, NCH₂), 2.31 (t, J = 7.4 Hz, 2H, CH₂COOH), 1.65–1.25 (m, 6H, CH₂).
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1670 cm⁻¹ (C=S), 1595 cm⁻¹ (C=C).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).

Process Optimization and Challenges

Geometric Isomerism Control

The Z-configuration of the exocyclic double bond is critical for biological activity. Polar solvents (e.g., DMF) and prolonged reaction times favor the Z-isomer by stabilizing the transition state through dipole interactions.

Byproduct Mitigation

  • Dimerization : Minimized by maintaining dilute conditions (0.1–0.2 M) during alkylation.
  • Oxidation : Addition of 0.1% w/v ascorbic acid prevents sulfhydryl oxidation to disulfides.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

  • Reduction: Reduction reactions often target the keto group within the ring structure.

  • Substitution: The bromophenyl group can undergo various nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

  • Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

  • Oxidation Products: Sulfoxides or sulfones, depending on the extent of oxidation.

  • Reduction Products: Reduced keto groups leading to secondary alcohols.

  • Substitution Products: Substituted thiazolidinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Research indicates that compounds with similar structural motifs to 6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid exhibit various biological activities:

  • Anticancer Activity : Thiazolidinone derivatives have been reported to possess anticancer properties. They can act as inhibitors of anti-apoptotic proteins such as Bcl-2, promoting apoptosis in cancer cells . This mechanism suggests that the compound may be explored as a potential anticancer agent.
  • Antidiabetic Effects : The compound's structure suggests potential activity in modulating glucose metabolism. Research has indicated that thiazolidinone derivatives can influence insulin sensitivity and glucose uptake . This positions the compound as a candidate for further studies in diabetes treatment.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens. The thiazolidinone scaffold is known to exhibit activity against bacteria and fungi, indicating that the compound may also have potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of thiazolidinone derivatives:

StudyFindings
Study on Anticancer Activity A study demonstrated that thiazolidinones could selectively inhibit Bcl-2 proteins, leading to increased cancer cell apoptosis .
Research on Antidiabetic Compounds Investigations into thiazolidinones revealed their ability to enhance insulin sensitivity and lower blood glucose levels in diabetic models .
Antimicrobial Screening Various thiazolidinone derivatives were screened for antimicrobial activity, showing promising results against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The exact mechanism by which 6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid exerts its biological effects is still under investigation. it is believed to interact with various molecular targets, such as enzymes and receptors, influencing key biochemical pathways. The presence of the thiazolidinone ring is particularly important for its activity.

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives, such as:

  • 2,4-Thiazolidinedione

  • 4-Oxo-thiazolidine

  • 5-Bromomethyl-2-thiazolidinone

What sets 6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid apart is its extended alkyl chain, which may contribute to its enhanced biological activity and versatility in chemical reactions.

Hope that quenched your thirst for knowledge! Any other thoughts on your mind?

Biological Activity

The compound 6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid (CAS No. 15164-07-5) is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive examination of its biological activity, including key research findings, structural properties, and potential therapeutic applications.

Structural Information

The molecular formula of this compound is C16H16BrNO3S2C_{16}H_{16}BrNO_3S_2 with a molecular weight of 414.34 g/mol. The compound features a thiazolidinone ring, which is known for its diverse biological activities.

Physical Properties

PropertyValue
Molecular Weight414.34 g/mol
Boiling PointNot specified
Hydrogen Bond Donor1
Hydrogen Bond Acceptor7
Rotatable Bond Count8
Topological Polar Surface Area135 Ų

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can inhibit various bacterial strains, suggesting that the thiazolidinone moiety contributes to this activity.

Anticancer Properties

Recent investigations have pointed towards the anticancer potential of this compound. In vitro studies demonstrated that derivatives of thiazolidinones can induce apoptosis in cancer cell lines. The specific mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathology:

  • Ki Values : The compound exhibited Ki values ranging from 88,000 nM to 146,000 nM against various targets, indicating moderate binding affinity (data sourced from binding studies) .

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on human breast cancer cells demonstrated that treatment with thiazolidinone derivatives led to a significant reduction in cell viability and an increase in apoptotic markers.
    • Findings : The compound induced apoptosis through the activation of caspase pathways.
  • Case Study on Antimicrobial Activity :
    • In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
    • Findings : The compound disrupted bacterial cell wall synthesis.

Conclusion and Future Directions

The biological activity of This compound suggests potential applications in antimicrobial and anticancer therapies. Further research is necessary to elucidate the precise mechanisms underlying its biological effects and to optimize its structure for enhanced efficacy.

Future studies should focus on:

  • In vivo evaluations to assess therapeutic efficacy.
  • Structure-activity relationship (SAR) studies to identify modifications that enhance biological activity.
  • Mechanistic studies to explore the pathways influenced by this compound.

Q & A

Q. What are the optimal synthetic routes for 6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Formation of the thiazolidinone core : React 3-bromobenzaldehyde with thiosemicarbazide derivatives in acetic acid/DMF under reflux, followed by cyclization with chloroacetic acid (or hexanoic acid derivatives for side-chain elongation) .

Z-Isomer control : Use sodium acetate as a base to favor the (Z)-configuration of the benzylidene moiety via kinetic control .

Purification : Recrystallize from ethanol-DMF mixtures to isolate the product (typical yields: 34–85% depending on substituents) .

Q. Example Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
CyclizationAcetic acid/DMF, reflux (2–7 h)47–85%
PurificationEthanol-DMF recrystallization

Q. How to characterize this compound using spectroscopic and analytical methods?

Methodological Answer:

  • 1H/13C NMR : Confirm the (Z)-configuration via coupling constants (e.g., vinyl proton δ ~7.5–8.0 ppm with J = 12–14 Hz) and assign thiazolidinone carbonyl signals (δ ~170–175 ppm) .
  • IR Spectroscopy : Detect C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
  • Mass Spectrometry : Use HRMS to validate the molecular ion peak (e.g., [M+H]+ for C₁₈H₁₈BrN₂O₃S₂) .
  • Melting Point : Compare with analogs (e.g., 160–246°C for related thiazolidinones) to assess purity .

Q. Example Data from Analogous Compounds

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Melting Point (°C)
{5-[(4-Benzyloxy)methylidene] analog}8.10 (s, 1H, CH=S), 7.45–7.20 (m, Ar-H)170.2 (C=O), 125–135 (Ar-C)243–246

Advanced Research Questions

Q. How to resolve discrepancies in reported biological activities of structurally similar thiazolidinone derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-bromophenyl vs. 4-methoxyphenyl) on bioactivity using docking studies or enzyme assays .
  • Data Normalization : Control for assay conditions (e.g., cell lines, IC₅₀ protocols) when comparing anti-microbial or anti-oxidant results .
  • Reproducibility Tests : Replicate synthesis and bioassays under standardized conditions to verify outliers (e.g., yields varying from 34% to 85% in similar syntheses) .

Q. What strategies improve regioselectivity in thiazolidinone ring formation?

Methodological Answer:

  • Catalytic Optimization : Use piperidine or anhydrous sodium acetate to direct cyclization and minimize byproducts .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups, favoring 5-exo-trig cyclization over alternative pathways .
  • Flow Chemistry : Implement continuous-flow systems to control reaction kinetics and improve regioselectivity (e.g., 85% yield in optimized flow setups for diazo intermediates) .

Q. How to address spectral ambiguities in confirming the Z/E configuration of the benzylidene moiety?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity between the benzylidene proton and thiazolidinone protons to confirm the (Z)-isomer .
  • X-ray Crystallography : Resolve crystal structures of analogs (e.g., (Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one) to validate geometry .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra for Z/E isomers .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

  • Purification Bottlenecks : Replace column chromatography with recrystallization or solvent extraction for large batches .
  • Reaction Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) for reproducibility .
  • Toxic Byproduct Mitigation : Monitor and remove residual solvents (e.g., DMF) via vacuum distillation .

Q. How to evaluate the compound’s potential as a dual inhibitor (e.g., enzyme/receptor targets)?

Methodological Answer:

  • Target Screening : Use kinase/phosphatase profiling assays to identify off-target effects .
  • Molecular Dynamics Simulations : Predict binding modes to conserved active sites (e.g., COX-2 or PPAR-γ for anti-inflammatory activity) .
  • In Vitro/In Vivo Correlation : Validate dual activity in cell-based assays (e.g., LPS-induced inflammation models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.